4-Amino-5-methylthiophene-2-sulfonyl fluoride
CAS No.: 2168970-66-7
Cat. No.: VC4162980
Molecular Formula: C5H6FNO2S2
Molecular Weight: 195.23
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2168970-66-7 |
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Molecular Formula | C5H6FNO2S2 |
Molecular Weight | 195.23 |
IUPAC Name | 4-amino-5-methylthiophene-2-sulfonyl fluoride |
Standard InChI | InChI=1S/C5H6FNO2S2/c1-3-4(7)2-5(10-3)11(6,8)9/h2H,7H2,1H3 |
Standard InChI Key | GKIXAGCISFLOHT-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(S1)S(=O)(=O)F)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
4-Amino-5-methylthiophene-2-sulfonyl fluoride features a thiophene ring substituted at positions 2, 4, and 5 (Figure 1). The sulfonyl fluoride (-SOF) group at position 2 confers electrophilic reactivity, while the amino (-NH) and methyl (-CH) groups at positions 4 and 5 modulate electronic and steric properties. The planar thiophene ring enhances conjugation, influencing both stability and reactivity .
Table 1: Key Physicochemical Properties
Property | Value |
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CAS Number | 2168970-66-7 |
Molecular Formula | |
Molecular Weight | 195.2 g/mol |
Density | Not reported |
Melting/Boiling Points | Not reported |
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analog sulfonyl fluorides exhibit characteristic signals:
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H NMR: Aromatic protons on thiophene resonate at δ 6.8–7.5 ppm, while the -SOF group deshields adjacent protons .
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F NMR: Sulfonyl fluorides typically show signals near δ 55–65 ppm .
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IR: Strong absorption bands at 1350–1400 cm (S=O asymmetric stretch) and 750–800 cm (S-F stretch) .
Synthesis and Manufacturing
Direct Fluorination Strategies
The most common route to sulfonyl fluorides involves fluorinating sulfonic acids or chlorides. For 4-amino-5-methylthiophene-2-sulfonyl fluoride, a plausible pathway includes:
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Sulfonation: Treat 4-amino-5-methylthiophene with chlorosulfonic acid to form the sulfonyl chloride intermediate.
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Fluorination: React the intermediate with potassium bifluoride (KHF) to replace chlorine with fluorine .
Reaction Scheme
This method, adapted from MDPI’s review on arylsulfonyl fluorides, achieves moderate yields (50–70%) but requires careful handling of corrosive reagents .
Alternative Approaches
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Sandmeyer-Type Reactions: Copper-catalyzed radical fluorosulfonylation of diazonium salts, using SO and fluorine sources, offers a one-pot synthesis for aromatic sulfonyl fluorides .
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Late-Stage Functionalization: Direct C-H fluorosulfonylation of thiophene derivatives using AgF or electrophilic fluorinating agents remains an area of active research .
Reactivity and Functionalization
Nucleophilic Substitution
The sulfonyl fluoride group undergoes facile nucleophilic substitution with amines, alcohols, and thiols. For example:
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Sulfonamide Formation: Reacting with primary amines yields sulfonamides, a reaction accelerated by Lewis acids like Ca(NTf) .
This reactivity is critical for generating bioactive molecules, as sulfonamides are prevalent in antimicrobial and anticancer agents .
SuFEx Click Chemistry
Sulfur(VI) Fluoride Exchange (SuFEx), pioneered by Sharpless et al., leverages the stability and selectivity of sulfonyl fluorides for bioconjugation. 4-Amino-5-methylthiophene-2-sulfonyl fluoride’s amino group enables further functionalization, making it a dual-handle reagent for:
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Protein Modification: Conjugation with cysteine residues via Michael addition .
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Polymer Synthesis: Step-growth polymerization with diols or diamines .
Pharmaceutical and Industrial Applications
Drug Discovery
The thiophene scaffold is a privileged structure in medicinal chemistry, featured in NSAIDs (e.g., Tenoxicam) and kinase inhibitors. Sulfonyl fluorides enhance target engagement through covalent binding, as seen in:
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Protease Inhibitors: Irreversible inhibition of serine hydrolases via sulfonylation .
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Anticancer Agents: Tubulin polymerization inhibitors with improved pharmacokinetics .
Chemical Biology Tools
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Activity-Based Probes (ABPs): Electrophilic warheads for mapping enzyme activity in live cells .
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Antibody-Drug Conjugates (ADCs): Stable linkage of cytotoxins to monoclonal antibodies .
Future Directions
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